Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-
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Overview
Description
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-, also known as (4-chlorophenyl)(3-phenyl-2-oxiranyl)methanone, is an organic compound with the molecular formula C15H11ClO2. This compound is characterized by the presence of a methanone group attached to a 3-(3-chlorophenyl)oxiranyl and a phenyl group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- typically involves the reaction of 3-(3-chlorophenyl)oxirane with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves similar synthetic routes as described above, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- involves its interaction with specific molecular targets. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-chlorophenyl)phenyl-: Similar structure but lacks the oxiranyl group.
Methanone, [3-(4-chlorophenyl)-2-oxiranyl]phenyl-: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl- is unique due to the presence of both the oxiranyl and chlorophenyl groups, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
110220-76-3 |
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Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
[3-(3-chlorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-4-7-11(9-12)14-15(18-14)13(17)10-5-2-1-3-6-10/h1-9,14-15H |
InChI Key |
ZSNWSVYRGZLHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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